1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
CAS No.: 51326-52-4
Cat. No.: VC8012941
Molecular Formula: C13H26O3
Molecular Weight: 230.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51326-52-4 |
|---|---|
| Molecular Formula | C13H26O3 |
| Molecular Weight | 230.34 g/mol |
| IUPAC Name | 8-(oxan-2-yloxy)octan-1-ol |
| Standard InChI | InChI=1S/C13H26O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13-14H,1-12H2 |
| Standard InChI Key | YFDGPXJJUSYWRX-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)OCCCCCCCCO |
| Canonical SMILES | C1CCOC(C1)OCCCCCCCCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of an octanol backbone with a THP ether moiety at the terminal hydroxyl group. The THP group, a cyclic ether, introduces steric and electronic effects that modulate the alcohol’s reactivity. This protection strategy is critical in preventing undesired side reactions during synthetic sequences .
Table 1: Molecular Properties of 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
| Property | Value |
|---|---|
| CAS No. | 51326-52-4 |
| Molecular Formula | C₁₃H₂₆O₃ |
| Molecular Weight | 230.34 g/mol |
| Protection Group | Tetrahydro-2H-pyran-2-yl |
| Solubility | Lipophilic (organic solvents) |
The THP group’s bicyclic structure enhances stability under basic and acidic conditions, making it ideal for temporary protection in complex syntheses .
Spectroscopic Analysis
While direct NMR data for 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is limited, related compounds like octanoic acid, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- (C₁₃H₂₄O₄) provide insights. The ¹³C NMR spectrum of this analog reveals resonances for the THP ring (δ 60–100 ppm) and the carbonyl carbon (δ 170 ppm), corroborating the presence of the ether and carboxylic acid groups . Similar shifts are expected in the parent alcohol, with distinct signals for the octanol chain’s methylene groups (δ 20–35 ppm) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves reacting 1-octanol with dihydropyran under acidic catalysis. For example, employing pyridinium p-toluenesulfonate (PPTS) in dichloromethane facilitates THP ether formation at the hydroxyl group .
Representative Reaction:
This exothermic reaction requires careful temperature control (0–25°C) to optimize yield and purity.
Deprotection Strategies
The THP group is cleavable under mild acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane or aqueous HCl in tetrahydrofuran (THF) efficiently regenerates the free alcohol without degrading sensitive functional groups .
Deprotection Mechanism:
This reversibility is pivotal in multi-step syntheses, allowing sequential protection and deprotection .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s primary application lies in synthesizing bioactive molecules. For instance, it serves as a precursor in MMP (matrix metalloproteinase) inhibitor development, where protecting hydroxyl groups is essential to prevent unwanted nucleophilic reactions .
Agrochemical Development
In agrochemical synthesis, the THP-protected alcohol intermediates enable the construction of herbicidal and fungicidal agents. The group’s stability under Grignard or alkylation conditions is particularly advantageous .
Comparative Analysis with Sulfonate Derivatives
The sulfonate derivative, 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-(4-methylbenzenesulfonate) (CAS No. 108535-80-4), introduces a sulfonate ester at the primary alcohol. With a molecular weight of 384.53 g/mol (C₂₀H₃₂O₅S), this modification enhances electrophilicity, making it a superior leaving group in nucleophilic substitutions .
Table 2: Comparison with Sulfonate Derivative
| Property | THP-Protected Octanol | Sulfonate Derivative |
|---|---|---|
| Molecular Weight | 230.34 g/mol | 384.53 g/mol |
| Reactivity | Protected alcohol | Electrophilic center |
| Application | Intermediate protection | Alkylating agent |
The sulfonate’s utility in Mitsunobu reactions or as a substrate for SN2 displacements underscores the versatility of modifying the THP-protected scaffold .
Future Directions and Research Opportunities
Recent advancements in flow chemistry and catalytic protection/deprotection strategies could streamline the synthesis of THP ethers like 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-. Additionally, exploring its use in polymer chemistry or as a chiral auxiliary in asymmetric synthesis presents untapped potential .
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